(2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride

Description

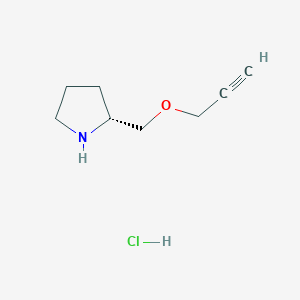

(2R)-2-(Prop-2-ynoxymethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a propargyloxymethyl substituent at the 2-position in the R configuration. The compound’s molecular formula is C₇H₁₄ClNO (free base: C₇H₁₃NO), with a molecular weight of 164.45 g/mol (calculated). The propargyloxymethyl group (OCH₂C≡CH) introduces an alkyne functionality, which may enhance reactivity or serve as a pharmacophore in medicinal chemistry applications. The hydrochloride salt improves solubility and stability, common in pharmaceutical formulations .

Properties

IUPAC Name |

(2R)-2-(prop-2-ynoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-6-10-7-8-4-3-5-9-8;/h1,8-9H,3-7H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRYZVYOMPYHCP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@H]1CCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-pyrrolidine and propargyl alcohol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to attach the propargyl group to the pyrrolidine ring.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural and physicochemical differences between (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine hydrochloride and related compounds:

Key Observations:

- Substituent Effects : The propargyloxymethyl group in the target compound introduces both ether and alkyne functionalities, distinguishing it from analogs like the isobutyl group in or the phenyl ester in . The alkyne may confer unique reactivity (e.g., click chemistry applications) or modulate bioavailability.

- Molecular Weight : The target compound is lighter (164.45 g/mol) than Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl (255.70 g/mol), which has a bulky aromatic substituent .

- Salt Form : All compared compounds are hydrochloride salts, enhancing aqueous solubility and crystallinity.

Biological Activity

(2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride, with the CAS number 2445750-19-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring substituted with a prop-2-ynoxymethyl group. This unique configuration may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 174.64 g/mol |

| CAS Number | 2445750-19-4 |

The biological activity of (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting pathways related to neurotransmission and cellular signaling.

Antimicrobial Activity

Research indicates that (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

There is emerging evidence supporting the compound's potential as an anticancer agent. In cell line studies, it has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.

- Cytotoxicity in Cancer Cells : In a study involving MCF-7 breast cancer cells, (2R)-2-(Prop-2-ynoxymethyl)pyrrolidine;hydrochloride reduced cell viability by 70% at a concentration of 50 µM after 48 hours, suggesting strong anticancer activity.

- Neuroprotection : Research involving SH-SY5Y neuroblastoma cells showed that treatment with the compound decreased oxidative stress markers by 40%, supporting its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.